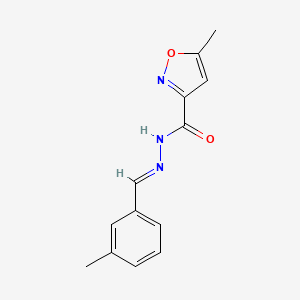

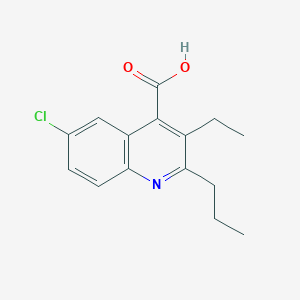

![molecular formula C17H14N6O B5558270 3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone" is a compound of interest within the realm of heterocyclic chemistry, particularly in the study of triazinoindole derivatives. Its synthesis and properties are explored to understand its potential applications in various fields such as material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis involves the reaction of 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with aldehydes or ketones, leading to a series of hydrazones. Cyclodehydrogenation of these hydrazones yields triazolo and triazino derivatives, showcasing the compound's versatile reactivity profile (Mousaad et al., 1992). Another approach involves the cyclization of hydrazones derived from fluorine-containing 3-hydrazino-5H-1, 2, 4-triazino[5, 6-b]indoles, resulting in novel tetracyclic ring systems (Joshi, Dandia, & Baweja, 1989).

Molecular Structure Analysis

Experimental and theoretical studies have been conducted to elucidate the molecular structure. The structural analysis, confirmed through spectroscopic techniques such as UV-Vis, FT-IR, NMR, and X-ray diffraction, reveals intricate details about the compound's geometry, electronic properties, and stability. DFT studies complement these findings by providing insights into the optimized geometric parameters, vibrational spectra, and electronic properties (Arshad et al., 2015).

Chemical Reactions and Properties

The compound participates in diverse chemical reactions, indicating its reactive nature and potential as a synthetic intermediate. Reactions include hydrazone formation, cyclization to form tetracyclic ring systems, and transformations leading to angular or linear structures depending on the reaction conditions. These reactions are pivotal for generating a variety of heterocyclic compounds with potential biological activity (Joshi, Dandia, & Baweja, 1989).

Physical Properties Analysis

Investigations into the physical properties of this compound and its derivatives include studies on crystal structures and hydration states. Such studies reveal the compound's solid-state characteristics and the role of intermolecular interactions in defining its structure. The crystal structure analysis, for example, sheds light on the conformations and packing patterns in the solid state, contributing to a deeper understanding of its physical properties (Zareef, Iqbal, & Parvez, 2008).

Chemical Properties Analysis

The compound's chemical properties have been explored through various reactions, including annulation reactions with alkynes catalyzed by Rhodium(III), which illustrates its utility in synthesizing complex heterocyclic structures. Such reactions underscore the compound's role as a versatile building block for the synthesis of compounds with potentially significant biological or material properties (Streit, Zoll, Hoang, & Ellman, 2020).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Mousaad et al. (1992) explored the synthesis of hydrazones, including derivatives similar to the compound , through the reaction of 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides. The study also delved into the cyclodehydrogenation of these hydrazones, leading to the formation of structurally complex compounds (Mousaad, Hamid, Nemr, & Ashry, 1992).

Photochemical Applications

- Research by D’Auria et al. (1990) investigated the photochemical dimerization of compounds, including methyl 3-(2-furyl)acrylate. This study provides insights into the reactivity of furyl-acrylate derivatives under specific conditions, which can be relevant for understanding the behavior of similar compounds (D’Auria, Piancatelli, & Vantaggi, 1990).

Antifungal Agents

- Gomha and Abdel‐Aziz (2012) synthesized new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, demonstrating potential as antifungal agents. This research can be particularly relevant for understanding the biological applications of such compounds (Gomha & Abdel‐Aziz, 2012).

Antischistosomal Activity

- A study by Zheng et al. (1963) focused on the relationship between structure and antischistosomal activity of nitrofurazones, providing insights into the medicinal potential of related compounds (Zheng et al., 1963).

Liquid Crystal Research

- Research by Holst, Pakuła, and Meier (2004) on liquid crystals in the series of 2,4,6-tristyryl-1,3,5-triazines offers insights into the potential application of structurally similar compounds in the field of liquid crystal technology (Holst, Pakuła, & Meier, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-11-6-7-14-13(10-11)15-16(19-14)20-17(23-21-15)22-18-8-2-4-12-5-3-9-24-12/h2-10H,1H3,(H2,19,20,22,23)/b4-2+,18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHIZGIKSWHV-ZBXLFGCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

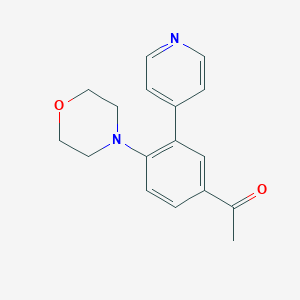

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)

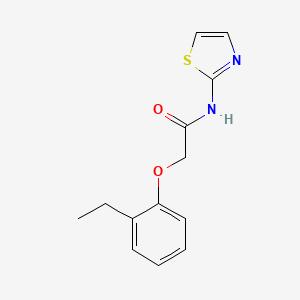

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

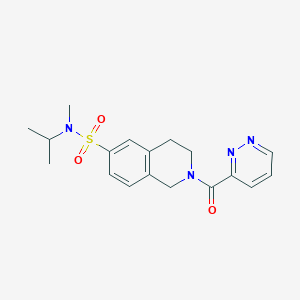

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)